molecular formula C18H16Cl2N4 B2993717 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-74-7

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline

Cat. No. B2993717
CAS RN: 339105-74-7
M. Wt: 359.25
InChI Key: LRWAUKRMZOSQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a compound related to Aripiprazole . It is also known as 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, Dehydroaripiprazole . Its empirical formula is C23H25Cl2N3O2 and it has a molecular weight of 446.37 .


Synthesis Analysis

The synthesis of molecules similar to 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has been reported in the literature . These processes often involve metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline can be confirmed by spectral data (IR, 1H NMR, and MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline and similar compounds often involve metal-catalyzed reactions . These reactions can produce key structural motifs included in antidepressant drugs .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

Research on quinoxaline derivatives, including those with piperazine substitutions, has shown significant potential in the context of hypoxic-cytotoxic agents. These compounds have been evaluated for their in vitro activities, demonstrating varied potencies based on the specific structural modifications, with certain piperazine derivatives showing notable potency (Ortega et al., 2000).

Anti-inflammatory Properties

Some derivatives of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline have been identified as new lead structures for human histamine H4 receptor ligands, demonstrating potent anti-inflammatory properties in vivo. This indicates their potential utility in developing treatments for inflammation-related conditions (Smits et al., 2008).

Pharmacological Diversity

The structural core of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives has been highlighted for its pharmacological diversity, exhibiting a range of activities such as antimalarial, antiparasitic, anti-HIV, anticancer, and others. This underscores the chemical scaffold's broad applicability in medicinal chemistry and drug development (El-Azzouny et al., 2020).

Novel Drug-like Small Molecules

Studies focusing on the synthesis of novel drug-like small molecules based on quinoxaline with amino substitution at C-2, including those involving piperazin-1-yl groups, have been conducted. These efforts aim to generate compounds with potential pharmacological applications, leveraging the simplicity and efficiency of the synthesis process to produce quinoxaline derivatives (Rao et al., 2016).

Antimicrobial Activity

The antimicrobial properties of novel quinoxaline derivatives, including those with piperazin-1-yl modifications, have been explored. Some compounds exhibit significant activity against a range of microorganisms, offering insights into the design of new antimicrobial agents (Puratchikody et al., 2013).

Anticancer Activities

Research into 4-aminoquinoline derivatives, aiming to enhance their anticancer activities through a hybrid pharmacophore approach, has revealed compounds with potent effects against various cancer cell lines. This work emphasizes the potential of such compounds, including those related to the chemical structure , in developing effective anticancer therapies (Solomon et al., 2019).

properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWAUKRMZOSQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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